molecular formula C13H11N3O4S2 B509111 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)propanamide CAS No. 663168-54-5

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B509111
CAS No.: 663168-54-5
M. Wt: 337.4g/mol
InChI Key: YVHYRVLXPCHNMI-UHFFFAOYSA-N
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Description

3-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)propanamide is a complex organic compound, often utilized in various fields of scientific research. Its intricate structure includes a benzisothiazole core with additional thiazole and propanamide functionalities, making it a versatile molecule with significant biological and chemical relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)propanamide generally involves multi-step organic synthesis protocols. The process typically starts with the formation of the benzisothiazole ring structure, followed by the introduction of the dioxido and oxo functionalities. Thiazole groups are subsequently incorporated under controlled conditions, involving specific catalysts and solvents to ensure the correct formation of the desired product. Industrial methods often employ high-yield strategies to facilitate mass production, optimizing reaction temperatures, pressures, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

  • Oxidation: : Introduction of oxygen or removal of hydrogen, commonly using agents like potassium permanganate.

  • Reduction: : Removal of oxygen or addition of hydrogen, often facilitated by reagents such as lithium aluminum hydride.

  • Substitution: : Replacement of functional groups, typically involving halogens or other nucleophiles.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Solvents: : Dichloromethane, ethanol, and dimethyl sulfoxide.

  • Conditions: : Temperature ranges from -10°C to 100°C, pH control between 3-9 depending on the desired reaction.

Major Products

Reactions involving 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)propanamide often lead to derivatives with modifications on the benzisothiazole and thiazole rings, forming new compounds with potential for further application in various fields.

Scientific Research Applications

The compound has extensive applications in scientific research:

  • Chemistry: : Used as a precursor in the synthesis of complex organic molecules and polymers.

  • Biology: : Studied for its potential interactions with enzymes and proteins, influencing biological pathways.

  • Medicine: : Investigated for potential therapeutic effects, such as antimicrobial or anticancer properties.

  • Industry: : Employed in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects primarily through interaction with specific molecular targets, including enzymes and receptor proteins. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact mechanism involves binding to active sites, inhibiting or activating specific enzymes, and altering signal transduction processes.

Comparison with Similar Compounds

Uniqueness and Similar Compounds

Compared to other benzisothiazole and thiazole derivatives, 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)propanamide exhibits unique structural features that enhance its reactivity and interaction with biological targets. Similar compounds include:

  • Benzisothiazole Derivatives: : Known for their applications in dyes, pharmaceuticals, and organic synthesis.

  • Thiazole Derivatives: : Recognized for their roles in antibiotics and as building blocks in organic chemistry.

The distinct combination of benzisothiazole and thiazole rings, along with additional functional groups, provides this compound with a unique profile suitable for a wide range of scientific and industrial applications.

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4S2/c17-11(15-13-14-6-8-21-13)5-7-16-12(18)9-3-1-2-4-10(9)22(16,19)20/h1-4,6,8H,5,7H2,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHYRVLXPCHNMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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